4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride
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Overview
Description
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride is a chemical compound that features a triazole ring and a morpholine ring in its structureThe presence of the triazole ring is particularly noteworthy, as triazoles are known for their diverse biological activities and have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride typically involves multi-step chemical reactionsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Chemical Reactions Analysis
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the triazole or morpholine ring is substituted with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride can be compared with other triazole-containing compounds, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Used in coordination chemistry and materials science.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Exhibits antifungal and anticancer activities. The uniqueness of this compound lies in its combined triazole and morpholine structure, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C6H12Cl2N4O |
---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-3-11-4-2-10(1)6-7-5-8-9-6;;/h5H,1-4H2,(H,7,8,9);2*1H |
InChI Key |
GZHJFKOYULMZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NN2.Cl.Cl |
Origin of Product |
United States |
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